molecular formula C17H21N3O2 B2944351 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one CAS No. 2418669-53-9

5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one

Cat. No. B2944351
CAS RN: 2418669-53-9
M. Wt: 299.374
InChI Key: XHYWVZQNXIWVFG-UHFFFAOYSA-N
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Description

5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of quinoxalines, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one involves the inhibition of topoisomerase II activity, which is essential for DNA replication and cell division. This leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to exhibit anti-inflammatory and antioxidant activities. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other disease models.

Synthesis Methods

The synthesis of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one involves the reaction of 2-amino-3-methyl-6-nitroquinoxaline with cyclopropylmethyl bromide and sodium hydride in dimethylformamide. The resulting intermediate is then treated with aziridine and methanol to obtain the final product.

Scientific Research Applications

The potential applications of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one in scientific research are mainly focused on its anticancer properties. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis and inhibit tumor growth in animal models.

properties

IUPAC Name

5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-17(21)19(2)14-4-3-5-15(16(14)18-11)22-10-13-9-20(13)8-12-6-7-12/h3-5,12-13H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYWVZQNXIWVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3CN3CC4CC4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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